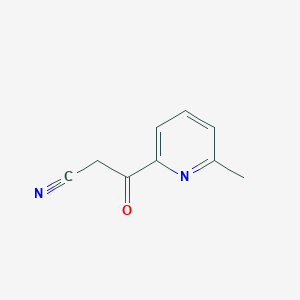

3-(6-Methylpyridin-2-YL)-3-oxopropanenitrile

Description

Contextualization within the Landscape of Pyridine-Containing Building Blocks

The pyridine (B92270) ring is a fundamental heterocyclic scaffold in chemistry. Its structure, which can be visualized as a benzene (B151609) ring where one carbon-hydrogen unit is replaced by a nitrogen atom, imparts a unique set of electronic properties and reactivity. Pyridine and its derivatives are cornerstones of modern organic synthesis, valued for their roles in constructing complex molecules.

The significance of pyridine-containing compounds is underscored by their widespread presence in a vast array of functional molecules, including pharmaceuticals, agrochemicals, and natural products like vitamins and alkaloids. The pyridine moiety often serves as a key pharmacophore or a bioisostere for other aromatic rings in drug design, influencing a molecule's binding characteristics and pharmacokinetic properties.

Table 1: Examples of Bioactive Molecules Containing a Pyridine Scaffold

| Compound Name | Class | Significance |

|---|---|---|

| Nicotinamide | Vitamin B3 | Essential nutrient involved in redox reactions. |

| Pyridoxine | Vitamin B6 | Coenzyme in numerous metabolic reactions. |

| Vismodegib | Pharmaceutical | FDA-approved anti-cancer drug. |

This table provides examples of the diverse applications of the pyridine ring in biologically active compounds.

Within this landscape, functionalized pyridines like 3-(6-methylpyridin-2-yl)-3-oxopropanenitrile are considered valuable synthetic building blocks. The specific substitution pattern—a methyl group at the 6-position and an acylacetonitrile group at the 2-position—provides chemists with defined points for further chemical modification, enabling the construction of more elaborate molecular architectures.

Significance of Beta-Ketonitriles in Modern Synthetic Methodologies

Beta-ketonitriles (or β-ketonitriles) are a class of organic compounds characterized by a ketone and a nitrile group separated by a single carbon atom (the α-carbon). This arrangement makes the protons on the α-carbon particularly acidic and easily removable by a base, generating a stabilized enolate. This reactivity makes β-ketonitriles exceptionally versatile intermediates in organic synthesis. nih.govrsc.org

These compounds serve as precursors for a wide variety of molecular structures, especially heterocycles. nih.gov The dual functionality allows for participation in cascade or domino reactions, where multiple bonds are formed in a single synthetic operation, leading to rapid increases in molecular complexity. rsc.org For instance, the reaction of β-ketonitriles with dinucleophiles can lead to the formation of pyrimidines, pyridines, and pyrazoles.

The synthesis of β-ketonitriles themselves can be achieved through several established methods. nih.gov A common and long-standing approach is the Claisen condensation, which involves the acylation of a nitrile's α-carbon with an ester in the presence of a strong base. nih.gov

Table 2: Common Synthetic Routes to β-Ketonitriles

| Reaction Type | Reactants | Key Features |

|---|---|---|

| Acylation of Nitriles | Ester/Acyl Chloride + Acetonitrile (B52724) derivative | Classical method, often uses strong bases like sodium ethoxide or LDA. nih.gov |

| Cyanomethylation | Weinreb Amide + Acetonitrile anion | Chemoselective method for producing functionalized β-ketonitriles. |

| Transition-Metal-Free Reactions | Amide + Acetonitrile | Modern methods avoiding transition metal catalysts. |

This interactive table summarizes prevalent methodologies for the synthesis of the β-ketonitrile functional group.

The presence of the β-ketonitrile moiety in this compound thus marks it as a powerful intermediate for building more complex molecules, particularly those incorporating a pyridine ring.

Overview of Academic Research Trajectories for the Chemical Compound

While extensive academic literature focusing specifically on this compound is not prominent, its research trajectory can be inferred from its chemical structure and the well-documented reactivity of its constituent functional groups. The compound is primarily recognized as a synthetic intermediate, available commercially for use in research and development. lookchem.comguidechem.com

The likely academic and industrial research applications for this compound fall into two main categories:

Synthesis of Novel Heterocyclic Systems: Based on established β-ketonitrile chemistry, this compound is an ideal precursor for synthesizing fused heterocyclic systems containing the 6-methylpyridine moiety. For example, studies on analogous pyridyl β-ketonitriles have shown they readily react with reagents like hydroxylamine (B1172632) or hydrazine (B178648) to form isoxazoles and pyrazoles, respectively. nih.gov Such reactions would yield compounds where a new five-membered heterocyclic ring is attached to the pyridine core, a common strategy in medicinal chemistry for exploring new chemical space. Three-component reactions involving aldehydes are also a known application for β-ketonitriles, leading to dihydrofurans or pyrans. organic-chemistry.org

Intermediate in Pharmaceutical Synthesis: The synthesis of complex active pharmaceutical ingredients (APIs) often involves pyridyl-containing intermediates. For instance, a structurally related compound, 3-(6-methylpyridin-3-yl)-2-(4-(methylthio)phenyl)-3-oxopropanenitrile, is a known intermediate in a process for preparing COX-2 inhibitors. google.compharmaffiliates.com This suggests that this compound could be designed as a key building block in the synthesis of novel drug candidates. Its structure allows for potential intramolecular cyclization reactions or intermolecular reactions where the ketonitrile portion acts as a handle for attaching other molecular fragments. mdpi.com

The synthesis of the title compound itself would likely proceed via a Claisen-type condensation between an activated form of 6-methylpicolinic acid (e.g., its ethyl ester) and acetonitrile, using a suitable base to generate the acetonitrile anion. This mirrors established procedures for creating similar structures. acs.org

Structure

3D Structure

Properties

IUPAC Name |

3-(6-methylpyridin-2-yl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-7-3-2-4-8(11-7)9(12)5-6-10/h2-4H,5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHJURMLLAYXAMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC=C1)C(=O)CC#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30700763 | |

| Record name | 3-(6-Methylpyridin-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

868395-53-3 | |

| Record name | 3-(6-Methylpyridin-2-yl)-3-oxopropanenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30700763 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Mechanistic Investigations of 3 6 Methylpyridin 2 Yl 3 Oxopropanenitrile

Established Synthetic Routes to the Compound

The synthesis of 3-(6-Methylpyridin-2-YL)-3-oxopropanenitrile, a prominent β-ketonitrile, is primarily achieved through condensation reactions. These methods are valued for their efficiency and the accessibility of starting materials. Further synthetic diversity is introduced through adaptations of multi-component reactions and the development of environmentally benign transition metal-catalyst-free approaches.

Condensation Reactions as Primary Synthetic Pathways

The most common and direct method for synthesizing this compound is the Claisen condensation of a suitable 6-methylpyridine-2-carboxylic acid ester with acetonitrile (B52724). organic-chemistry.org This reaction is typically facilitated by a strong base, such as sodium hydride or sodium ethoxide, which deprotonates acetonitrile to form a nucleophilic carbanion. This anion then attacks the carbonyl group of the ester, leading to the formation of the β-ketonitrile after an acidic workup. The driving force behind this reaction is the formation of a stable enolate of the β-ketonitrile product. organic-chemistry.org

The general mechanism for this condensation is initiated by the formation of the acetonitrile anion, which then undergoes nucleophilic acyl substitution with the ester. The resulting intermediate readily loses an alkoxide, yielding the target β-ketonitrile.

A representative procedure involves the slow addition of acetonitrile to a suspension of sodium hydride in an anhydrous solvent like toluene, followed by the addition of methyl 6-methylpicolinate. The reaction mixture is typically heated to ensure completion.

Table 1: Representative Conditions for Claisen Condensation

| Ester Reactant | Base | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Methyl 6-methylpicolinate | Sodium Hydride | Toluene | Reflux | ~70-80 |

Note: Yields are approximate and can vary based on specific reaction conditions and scale.

Adaptations of Multi-Component Reaction Protocols for Related Acyl Acetonitriles

Multi-component reactions (MCRs), which involve the combination of three or more starting materials in a single synthetic operation, offer an efficient pathway to complex molecules. While specific MCRs for the direct synthesis of this compound are not extensively reported, protocols for analogous acyl acetonitriles can be adapted. For instance, a three-component reaction involving an aldehyde, malononitrile, and an N-alkyl-2-cyanoacetamide can produce highly functionalized pyridines. mdpi.com By modifying the starting materials, it is conceivable to devise a convergent synthesis for the target compound or its derivatives.

Examination of Transition Metal-Catalyst-Free Syntheses for Beta-Ketonitriles

In recent years, there has been a significant push towards developing synthetic methods that avoid the use of transition metal catalysts due to their cost, toxicity, and potential for product contamination. For the synthesis of β-ketonitriles, a transition-metal-catalyst-free approach has been developed involving the reaction of amides with acetonitrile in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS). rsc.org This method has shown broad substrate scope and functional group tolerance, making it a viable and more sustainable alternative to traditional cross-coupling methods. rsc.org This reaction proceeds efficiently at room temperature and can tolerate both electron-donating and electron-withdrawing substituents on the aromatic ring. rsc.org

Functionalization and Derivatization Strategies Utilizing this compound

The presence of both a ketone and a nitrile group, separated by a methylene (B1212753) bridge, makes this compound a highly versatile building block for the synthesis of various heterocyclic systems.

Nucleophilic Reaction Pathways with Nitrogen-Containing Binucleophiles

The dicarbonyl-like nature of β-ketonitriles makes them excellent substrates for reactions with nitrogen-containing binucleophiles such as hydrazine (B178648) and its derivatives. These reactions typically proceed via a condensation mechanism, leading to the formation of five-membered heterocyclic rings. For example, the reaction of this compound with hydrazine hydrate (B1144303) in a suitable solvent like ethanol (B145695) leads to the formation of the corresponding pyrazole (B372694) derivative. The reaction mechanism involves the initial attack of one nitrogen atom of the hydrazine on the keto group, followed by an intramolecular cyclization and dehydration.

Table 2: Synthesis of Pyrazole Derivatives

| β-Ketonitrile Reactant | Binucleophile | Product |

|---|---|---|

| This compound | Hydrazine Hydrate | 3-(6-Methylpyridin-2-yl)-1H-pyrazol-5-amine |

Note: The products are named based on the expected outcome of the cyclocondensation reaction.

Cyclization Reactions Leading to Fused Heterocyclic Systems

The reactive nature of this compound also allows for its use in the synthesis of fused heterocyclic systems. These reactions often involve a multi-step sequence within a single pot, where the β-ketonitrile first reacts to form an intermediate that subsequently undergoes an intramolecular cyclization. For instance, the pyridine (B92270) ring itself can participate in cyclization reactions, or the functional groups on the side chain can be modified to facilitate the formation of an additional ring fused to the pyridine core. While specific examples for this exact compound are not extensively documented, the general reactivity patterns of β-ketonitriles suggest the feasibility of synthesizing fused systems like pyrazolo[1,5-a]pyridines through carefully designed reaction pathways.

Pyrazole and Isoxazole (B147169) Ring Formation from the Compound Scaffold

The β-dicarbonyl characteristic of this compound makes it an ideal substrate for condensation reactions with binucleophilic reagents to form five-membered heterocyclic rings. The synthesis of pyrazole and isoxazole derivatives are classic examples of this reactivity.

Pyrazole Formation: The reaction with hydrazine derivatives is a standard method for constructing the pyrazole ring. When this compound reacts with hydrazine hydrate (NH₂NH₂) or substituted hydrazines (e.g., phenylhydrazine), a cyclocondensation reaction occurs. The reaction mechanism typically involves an initial nucleophilic attack by one of the hydrazine's nitrogen atoms on the carbonyl carbon of the keto-nitrile, followed by the formation of a hydrazone intermediate. Subsequent intramolecular cyclization occurs as the second nitrogen atom attacks the nitrile carbon, leading to the formation of a stable, aromatic pyrazole ring after dehydration. The result is a 5-amino-3-(6-methylpyridin-2-yl)-1H-pyrazole derivative.

Isoxazole Formation: Similarly, the isoxazole ring can be synthesized by reacting the compound with hydroxylamine (B1172632) (NH₂OH). The reaction proceeds through a comparable mechanism involving the formation of an oxime intermediate at the carbonyl position. This is followed by an intramolecular cyclization where the oxygen atom of the hydroxylamine moiety attacks the electrophilic carbon of the nitrile group. Subsequent dehydration yields the 5-amino-3-(6-methylpyridin-2-yl)isoxazole.

The reactivity of related enaminonitrile derivatives, which can be readily formed from the parent compound, also leads to pyrazole and isoxazole synthesis. For instance, reacting an enaminonitrile with hydrazine hydrate or hydroxylamine hydrochloride provides a direct route to these heterocycles. researchgate.net

Below is a table summarizing typical reactions for analogous β-oxoalkanonitriles leading to pyrazole and isoxazole formation.

| Starting Material Analogue | Reagent | Product | Conditions | Yield (%) | Reference |

| Pyridine-2,6-bis-[enaminonitrile] | Hydrazine hydrate | 2,6-bis[5-aminopyrazol-4-yl]pyridine | Ethanol, reflux | - | researchgate.net |

| Pyridine-2,6-bis-[enaminonitrile] | Phenyl hydrazine | 2,6-bis[5-amino-1-phenyl-pyrazol-4-yl]pyridine | Ethanol, piperidine, reflux | - | researchgate.net |

| Pyridine-2,6-bis-[enaminonitrile] | Hydroxylamine hydrochloride | 2,6-bis[4-cyano-isoxazol-5-yl]pyridine | Potassium carbonate | - | researchgate.net |

Pyrimidine (B1678525) and Pyrazolopyrimidine System Synthesis through Compound Reactivity

The versatile scaffold of this compound is also instrumental in synthesizing six-membered heterocyclic systems like pyrimidines and fused systems such as pyrazolopyrimidines, which are recognized as purine (B94841) analogs and often exhibit significant biological activity. nih.govekb.eg

Pyrimidine Synthesis: Pyrimidine rings can be constructed by reacting β-dicarbonyl compounds with reagents containing an N-C-N fragment, such as amidines, urea, or guanidine. bu.edu.eg The reaction of this compound with such reagents would proceed via a condensation reaction, where the N-C-N unit bridges the two electrophilic centers (the carbonyl carbon and the nitrile carbon) of the keto-nitrile, leading to a substituted aminopyrimidine.

Pyrazolopyrimidine Synthesis: The synthesis of pyrazolopyrimidines typically involves a multi-step or one-pot reaction starting from the β-oxoalkanonitrile. A common route involves the initial formation of an aminopyrazole as described in section 2.2.2.1. The resulting aminopyrazole, which contains a nucleophilic amino group adjacent to a nitrile or ester group, can then undergo a second cyclization with reagents like diethyl malonate or ethoxymethylene-malonate derivatives to form the fused pyrimidine ring. researchgate.netnih.gov This approach allows for the construction of the pyrazolo[1,5-a]pyrimidine (B1248293) core. Different synthetic strategies can lead to various isomers, such as pyrazolo[3,4-d]pyrimidines, which are also of significant interest. nih.govekb.eg

The table below outlines synthetic approaches to pyrazolopyrimidine systems from related starting materials.

| Starting Material | Reagent(s) | Product System | Conditions | Reference |

| 5-Amino-3-aryl-(1H)-pyrazoles | Arylenaminones | Pyrazolo[1,5-a]pyrimidine | Acetic acid, reflux | researchgate.net |

| Aminopyrazole derivative | Diethylmalonate derivative | Dihydro-8H-chromeno[4′,3′:3,4]pyrazolo[1,5-a]pyrimidin-8-one | Phenyl ether, 230–240 °C | nih.gov |

| 4-Amino-pyrimidine-5-carbonitrile | Hydrazine hydrate | Pyrazolo[3,4-d]pyrimidine | Ethanol, reflux | ekb.eg |

| Ethyl 4-cyano-1-p-tolyl-1H-pyrazol-5-ylimidoformate | (1) Piperidine, dioxane, reflux; (2) Triethyl orthoacetate, reflux | Pyrazolo[4,3-e] nih.govresearchgate.netsphinxsai.comtriazolo[1,5-c]pyrimidine | - | nih.gov |

Role and Reactivity in Enaminonitrile Chemistry

β-Oxoalkanonitriles such as this compound are pivotal precursors in enaminonitrile chemistry. Enaminonitriles are highly reactive multifunctional compounds that serve as versatile building blocks for a vast range of heterocyclic compounds. hu.edu.jonih.gov

The conversion of this compound to its corresponding enaminonitrile is typically achieved through reaction with dimethylformamide-dimethylacetal (DMF-DMA). researchgate.net This reaction replaces the keto group with an enamine, specifically a (dimethylamino)methylene group, resulting in the formation of 2-cyano-3-(dimethylamino)-3-(6-methylpyridin-2-yl)propenenitrile.

The resulting enaminonitrile possesses a unique reactivity profile. The molecule contains a nucleophilic amino group and an electrophilic nitrile group, conjugated through a double bond. This arrangement allows for a variety of chemical transformations:

Reaction with Nucleophiles: The enamine part of the molecule is susceptible to nucleophilic attack, often leading to the displacement of the dimethylamino group. This reactivity is exploited in reactions with binucleophiles like hydrazines, hydroxylamine, and amidines to form pyrazoles, isoxazoles, and pyrimidines, respectively, as discussed previously. researchgate.net

Cyclization Reactions: The dual functionality of the enaminonitrile allows for various cyclization reactions. The presence of both a nucleophilic center (the enamine nitrogen) and an electrophilic center (the nitrile carbon) within the same molecule facilitates intramolecular cyclizations upon reaction with suitable reagents, leading to the formation of diverse heterocyclic rings. nih.gov For example, refluxing an enaminonitrile with formamide (B127407) can lead to the formation of a pyrimidine ring. nih.gov

The utility of enaminonitriles derived from β-oxoalkanonitriles is a cornerstone of modern heterocyclic synthesis, providing access to complex molecular architectures from simple starting materials. hu.edu.jo

Advanced Synthetic Techniques and Green Chemistry Considerations in Compound Preparation

Modern organic synthesis places a strong emphasis on the development of environmentally benign and efficient methodologies. For the preparation of heterocyclic compounds derived from this compound, advanced techniques such as microwave-assisted synthesis and the use of ionic liquids as reaction media are at the forefront of green chemistry initiatives.

Microwave-Assisted Synthetic Approaches

Microwave-assisted organic synthesis has become a powerful tool for accelerating chemical reactions. rsc.orgresearchgate.net The application of microwave irradiation to the synthesis of heterocycles offers several advantages over conventional heating methods, including dramatically reduced reaction times (from hours to minutes), improved product yields, and often cleaner reaction profiles with fewer side products. sphinxsai.commdpi.com

While specific microwave-assisted syntheses of this compound itself are not extensively documented, the technique is widely applied to the cyclocondensation reactions it undergoes. For instance, the formation of pyrazoles, pyrimidines, and fused heterocyclic systems from β-dicarbonyl precursors is significantly enhanced by microwave heating. mdpi.comsemanticscholar.org The dielectric heating mechanism of microwaves allows for rapid and uniform heating of the reaction mixture, which can overcome activation energy barriers more efficiently than conventional methods.

The table below shows a comparison of conventional versus microwave-assisted synthesis for related heterocyclic preparations.

| Reaction Type | Conventional Method | Microwave Method | Yield (Conv./MW) | Reference |

| Benzimidazole Synthesis | 45 min reflux | 8 min @ 425W | Good / Good | sphinxsai.com |

| Hantzsch Dihydropyridine Synthesis | 3 hrs reflux | 15 min @ 225W | Good / Good | sphinxsai.com |

| Biginelli Condensation | 2 hrs reflux | 12 min @ 225W | Good / Good | sphinxsai.com |

| Pyrazolo[3,4-b]pyridine Synthesis | 8-12 hrs heating | 15-25 min @ 120°C | 60-75% / 80-92% | mdpi.com |

Application of Ionic Liquid Media for Enhanced Reaction Efficiency

Ionic liquids (ILs) are salts with low melting points that exist as liquids at or near room temperature. They are considered "green" solvents due to their negligible vapor pressure, high thermal stability, and potential for recyclability. researchgate.netrsc.org In organic synthesis, ILs can function not only as environmentally benign reaction media but also as catalysts, enhancing reaction rates and selectivity. dntb.gov.ua

The synthesis of heterocycles such as pyridines, pyrazoles, and isoxazoles has been successfully performed in ionic liquids. researchgate.netnih.gov For example, the three-component condensation of aldehydes, malononitrile, and thiophenols to produce highly substituted pyridines is efficiently promoted by basic ionic liquids like [bmIm]OH at room temperature, avoiding the need for hazardous organic solvents. researchgate.net Similarly, the synthesis of isoxazoles from β-diketones and hydroxylamine has been shown to proceed in excellent yields in butylmethylimidazolium (B1222432) ([BMIM]) salts, with the ionic liquid being easily recovered and reused. nih.gov

The use of ionic liquids can offer several benefits for reactions involving this compound:

Enhanced Reaction Rates: The polar nature of ILs can stabilize charged intermediates and transition states, leading to rate acceleration.

Improved Yields and Selectivity: ILs can influence the course of a reaction, sometimes leading to higher yields and better regioselectivity compared to conventional solvents.

These advanced synthetic methods represent a significant step towards more sustainable chemical manufacturing processes for the synthesis of complex heterocyclic structures from versatile precursors like this compound.

Structural Elucidation and Advanced Spectroscopic Analysis Methodologies for 3 6 Methylpyridin 2 Yl 3 Oxopropanenitrile

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is a cornerstone technique for determining the precise arrangement of atoms within a molecule. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each atom.

Proton (¹H) NMR Spectral Interpretation and Proton Environment Analysis

A ¹H NMR spectrum of 3-(6-Methylpyridin-2-yl)-3-oxopropanenitrile would be expected to reveal distinct signals corresponding to the different types of protons in the molecule. This would include signals for the protons on the pyridine (B92270) ring, the methyl group, and the methylene (B1212753) group. The chemical shifts, signal multiplicities (e.g., singlet, doublet, triplet), and coupling constants would provide critical information about the electronic environment and connectivity of these protons. Without experimental data, a definitive analysis of the proton environments is not possible.

Carbon-13 (¹³C) NMR Spectral Interpretation and Carbon Skeleton Determination

Similarly, a ¹³C NMR spectrum would map out the carbon framework of the molecule. Each unique carbon atom would produce a distinct signal, and the chemical shifts of these signals would indicate the type of carbon (e.g., aromatic, carbonyl, nitrile, methyl, methylene). This technique is invaluable for confirming the carbon skeleton and the presence of key functional groups. In the absence of an experimental spectrum, the carbon skeleton of this compound cannot be definitively confirmed.

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, characteristic absorption bands would be expected for the nitrile (C≡N) group, the ketone (C=O) group, the C-H bonds of the pyridine ring and methyl group, and the C=N and C=C bonds within the pyridine ring. While the expected regions for these absorptions can be predicted based on known data for similar functional groups, specific wavenumber values from an experimental spectrum are necessary for confirmation.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Characterization

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light by this compound would be expected to correspond to π-π* and n-π* transitions associated with the pyridine ring and the carbonyl group. The wavelength of maximum absorption (λmax) would be characteristic of the compound's chromophores. Without experimental data, the specific electronic transitions and absorption maxima remain unknown.

Mass Spectrometry (MS) for Molecular Mass Verification and Fragmentation Pattern Analysis

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and providing clues about its structure through fragmentation analysis. A mass spectrum of this compound would show a molecular ion peak corresponding to its exact molecular mass. The fragmentation pattern would reveal how the molecule breaks apart, offering further evidence for its structural arrangement. This crucial data is not currently available.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure Determination

For crystalline solids, single-crystal X-ray diffraction is the gold standard for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and intermolecular interactions. As no crystallographic data for this compound has been reported, its solid-state molecular structure has not been determined.

Computational and Theoretical Investigations of 3 6 Methylpyridin 2 Yl 3 Oxopropanenitrile

Quantum Chemical Calculations for Molecular Properties

Quantum chemical calculations are a cornerstone of modern chemical research, providing detailed insights into molecular structure and electronic properties.

Density Functional Theory (DFT) for Optimized Geometry and Electronic Structure Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For 3-(6-Methylpyridin-2-YL)-3-oxopropanenitrile, DFT calculations, likely using a functional such as B3LYP combined with a basis set like 6-311++G(d,p), would be employed to determine its most stable three-dimensional conformation (optimized geometry). This process involves calculating the molecule's potential energy surface to find the geometry with the minimum energy.

Once the optimized geometry is obtained, a wealth of electronic properties can be calculated. These include the distribution of electron density, the dipole moment, and the energies of molecular orbitals. The analysis of bond lengths, bond angles, and dihedral angles from the optimized structure provides a quantitative description of the molecular framework. For instance, theoretical calculations on related pyridine (B92270) derivatives have successfully predicted their geometric parameters. nih.gov

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.comwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comresearchgate.net

The HOMO-LUMO energy gap is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. researchgate.netmalayajournal.org A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more easily polarized and reactive. malayajournal.org For this compound, FMO analysis would pinpoint the regions of the molecule most likely to be involved in chemical reactions. The spatial distribution of the HOMO and LUMO would reveal the probable sites for electrophilic and nucleophilic attack.

Table 1: Hypothetical Frontier Molecular Orbital Energies

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -1.80 |

| Energy Gap (ΔE) | 4.70 |

Note: These are example values and not based on actual calculations for the specified compound.

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic interactions within a molecule. wisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and antibonding orbitals.

For this compound, NBO analysis would quantify the delocalization of electron density from occupied Lewis-type orbitals (bonds and lone pairs) to unoccupied non-Lewis-type orbitals (antibonding and Rydberg orbitals). These interactions, particularly the stabilization energies (E(2)), reveal the significance of hyperconjugative effects and intramolecular charge transfer. rsc.org For example, interactions between the lone pairs on the nitrogen and oxygen atoms and the π* antibonding orbitals of the pyridine ring and carbonyl group would be of particular interest.

Table 2: Hypothetical NBO Analysis - Second-Order Perturbation Theory

| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |

|---|---|---|

| LP(1) Npyridine | π*(C=C) | 5.2 |

| LP(2) Ocarbonyl | σ*(C-C) | 2.8 |

| π(C=O) | π*(C≡N) | 15.4 |

Note: These are example values illustrating potential intramolecular interactions and are not based on actual calculations.

Molecular Modeling and Simulation Approaches for Conformational Studies

While DFT is excellent for stationary points on the potential energy surface, molecular modeling and simulation techniques can explore the dynamic behavior and conformational landscape of a molecule. Methods like molecular dynamics (MD) simulations could be used to study the flexibility of the side chain and the rotational barriers around the single bonds in this compound. This would provide insights into the different conformations accessible to the molecule at a given temperature and how these might influence its interactions with other molecules.

Prediction of Reactivity Parameters and Exploration of Reaction Mechanisms

From the HOMO and LUMO energies derived from DFT calculations, several global reactivity descriptors can be calculated. These parameters, based on conceptual DFT, help in quantifying the reactivity of the molecule.

Table 3: Global Reactivity Descriptors

| Parameter | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | χ = (I + A) / 2 | The ability of an atom to attract electrons. |

| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron distribution. |

These parameters would provide a quantitative basis for comparing the reactivity of this compound with other compounds. Furthermore, computational methods can be used to explore potential reaction mechanisms. For instance, by mapping the potential energy surface, transition states for various hypothetical reactions could be located, providing insights into reaction barriers and the feasibility of different reaction pathways.

Coordination Chemistry and Metal Complexation Studies Involving 3 6 Methylpyridin 2 Yl 3 Oxopropanenitrile

Ligand Design Principles Incorporating the Pyridine-Nitrile Scaffold

The design of ligands around the pyridine-nitrile scaffold is a strategic endeavor in coordination chemistry, aiming to create molecules with specific metal-binding properties and functionalities. The pyridine (B92270) group, a six-membered heterocyclic aromatic ring containing one nitrogen atom, and the nitrile group (-C≡N) are both capable of coordinating with metal ions. pharmaffiliates.com Pyridine typically acts as a monodentate ligand, donating its lone pair of electrons from the nitrogen atom to a metal center. The nitrile group can also coordinate to metals, typically in an end-on fashion through the nitrogen lone pair, although side-on coordination is also possible. pharmaffiliates.com

The presence of both these functionalities in 3-(6-methylpyridin-2-yl)-3-oxopropanenitrile offers the potential for this molecule to act as a bidentate or even a bridging ligand, depending on the reaction conditions and the nature of the metal ion. The relative positions of the pyridine nitrogen and the nitrile group, along with the oxo- group, can facilitate the formation of stable chelate rings with metal ions. The methyl group on the pyridine ring can also influence the steric and electronic properties of the ligand, which in turn affects the geometry and stability of the resulting metal complexes.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands containing pyridine and nitrile functionalities is a well-established area of inorganic chemistry. researchgate.netnih.gov These methods are applicable to the formation of complexes with this compound.

Formation of Transition Metal Complexes with the Compound

Transition metal complexes of this compound can be synthesized by reacting the ligand with a suitable metal salt in an appropriate solvent. The choice of solvent is crucial and often depends on the solubility of both the ligand and the metal salt. Common solvents used for such syntheses include ethanol (B145695), methanol, acetonitrile (B52724), and dimethylformamide (DMF). The reaction is typically carried out by mixing stoichiometric amounts of the ligand and the metal salt, followed by heating or stirring at room temperature for a specific period. The resulting metal complex may precipitate out of the solution and can be isolated by filtration. In some cases, slow evaporation of the solvent or diffusion techniques may be employed to obtain single crystals suitable for X-ray diffraction analysis. The general synthetic route can be represented as:

M(X)n + L → [M(L)m(X)p] + qX

where M is the metal ion, X is the counter-ion, L is the ligand, and m, p, and q are stoichiometric coefficients.

A variety of transition metals can be used to form complexes with this ligand, including but not limited to copper(II), nickel(II), cobalt(II), zinc(II), and iron(III). The resulting complexes are often colored, with the color depending on the metal ion and its coordination environment.

Investigation of Chelation Behavior and Coordination Modes

The chelation behavior and coordination modes of this compound in its metal complexes can be investigated using a combination of spectroscopic techniques and single-crystal X-ray diffraction.

Spectroscopic Techniques:

Infrared (IR) Spectroscopy: Changes in the vibrational frequencies of the C=N (pyridine), C≡N (nitrile), and C=O (oxo) groups upon coordination to a metal ion can provide evidence of complex formation and information about the coordination mode. A shift in the stretching frequency of these groups to lower or higher wavenumbers is indicative of their involvement in coordination.

UV-Visible Spectroscopy: The electronic spectra of the metal complexes can provide information about the geometry of the coordination sphere around the metal ion. The appearance of new absorption bands in the visible region, corresponding to d-d transitions or charge-transfer bands, is a characteristic feature of transition metal complexes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes, 1H and 13C NMR spectroscopy can be used to elucidate the structure of the complex in solution. Changes in the chemical shifts of the protons and carbons of the ligand upon coordination can help to identify the binding sites.

Single-Crystal X-ray Diffraction:

Based on the structure of this compound, several coordination modes are possible, including:

Bidentate N,N'-chelation: The ligand can coordinate to a metal ion through the nitrogen atom of the pyridine ring and the nitrogen atom of the nitrile group, forming a stable chelate ring.

Bidentate N,O-chelation: Coordination could also occur through the pyridine nitrogen and the oxygen atom of the oxo group.

Bridging coordination: The ligand could bridge two metal centers, with the pyridine nitrogen coordinating to one metal and the nitrile group to another.

The actual coordination mode adopted will depend on a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating ligands.

Electrochemical Properties of Synthesized Metal Complexes

The electrochemical properties of metal complexes are of significant interest due to their potential applications in areas such as catalysis, sensing, and molecular electronics. electrochemsci.orgnih.gov The redox behavior of metal complexes of this compound can be investigated using techniques such as cyclic voltammetry (CV).

Cyclic voltammetry can provide information about the oxidation and reduction potentials of the metal center in the complex. The presence of the electron-withdrawing nitrile group and the π-system of the pyridine ring can influence the electron density at the metal center, thereby affecting its redox properties. The electrochemical behavior of these complexes is expected to be dependent on the nature of the metal ion, the coordination geometry, and the solvent system used. For example, the reduction potential of a metal ion is often shifted to more negative values upon coordination to a ligand, indicating that the complex is more difficult to reduce than the free metal ion.

The following table summarizes hypothetical electrochemical data for a series of transition metal complexes with this compound, based on general trends observed for similar pyridine-nitrile containing ligands.

| Metal Complex | Epc (V) vs. Ag/AgCl | Epa (V) vs. Ag/AgCl | ΔEp (mV) | Redox Process |

|---|---|---|---|---|

| [Cu(L)2]2+ | -0.15 | -0.05 | 100 | Cu(II)/Cu(I) |

| [Ni(L)2]2+ | -0.85 | -0.73 | 120 | Ni(II)/Ni(I) |

| [Co(L)2]2+ | -0.40 | -0.31 | 90 | Co(II)/Co(I) |

L = this compound

Exploration of Supramolecular Assembly and Coordination Polymer Architectures

The ability of this compound to act as a bridging ligand opens up the possibility of forming supramolecular assemblies and coordination polymers. mdpi.comnih.gov These are extended structures in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional networks. The formation of such architectures is of great interest due to their potential applications in areas such as gas storage, separation, and catalysis.

The pyridine and nitrile groups of the ligand can coordinate to different metal centers, leading to the formation of polymeric chains or networks. The structure of the resulting coordination polymer will depend on the coordination geometry of the metal ion and the flexibility of the ligand. For example, a metal ion with an octahedral coordination geometry could be linked by the ligand to form a linear chain or a more complex 2D or 3D network.

The study of supramolecular assembly with this ligand could involve investigating the role of non-covalent interactions, such as hydrogen bonding and π-π stacking, in directing the formation of the final architecture. The presence of the aromatic pyridine ring and the nitrile group can facilitate such interactions, leading to the formation of well-ordered crystalline materials.

Advanced Applications in Materials Science Derived from 3 6 Methylpyridin 2 Yl 3 Oxopropanenitrile and Its Derivatives

Photophysical Properties of Pyridine-Acrylonitrile Derivatives

Pyridine-acrylonitrile derivatives are a class of molecules known for their interesting photophysical behaviors, which are largely dictated by intramolecular charge transfer (ICT) characteristics. The presence of both electron-donating and electron-withdrawing groups within the molecular structure facilitates this charge transfer upon photoexcitation, leading to tunable absorption and emission properties.

Research into various pyridine-acrylonitrile systems has revealed that their absorption spectra typically exhibit bands corresponding to π-π* and n-π* transitions. For instance, a study on certain cyanopyridine derivatives synthesized from chalcones showed two distinct absorption bands in the ranges of 265-309 nm and 323-379 nm. researchgate.net The emission spectra of these compounds are often sensitive to the polarity of their environment, a phenomenon known as solvatochromism. This property makes them suitable candidates for applications such as fluorescent probes and sensors.

The emission maxima for a series of substituted pyridine (B92270) carbonitrile derivatives were observed at 391 nm, 385 nm, and 487 nm, demonstrating that substitutions on the pyridine ring can significantly influence the emission wavelength. researchgate.net Furthermore, some of these derivatives have been shown to exhibit blue emission in the solution state, a desirable characteristic for organic light-emitting diodes (OLEDs). researchgate.net The solid-state emission of these materials can also be significant, with some derivatives showing broad and intense emission, which is advantageous for the fabrication of various optical devices. researchgate.net

| Compound | Absorption Maxima (λabs, nm) | Emission Maxima (λem, nm) | Solvent |

|---|---|---|---|

| Pyridine Carbonitrile Derivative 1 (PC1) | 265-309, 323-379 | 391 | Not Specified |

| Pyridine Carbonitrile Derivative 2 (PC2) | 265-309, 323-379 | 385 | Not Specified |

| Pyridine Carbonitrile Derivative 3 (PC3) | 265-309, 323-379 | 487 | Not Specified |

Nonlinear Optical (NLO) Properties and Potential in Optoelectronic Materials

Nonlinear optical (NLO) materials are of great interest for a variety of applications in photonics and optoelectronics, including optical switching, frequency conversion, and data storage. Organic molecules with extended π-conjugation and significant intramolecular charge transfer are prime candidates for exhibiting NLO properties. The molecular structure of 3-(6-Methylpyridin-2-YL)-3-oxopropanenitrile, featuring a donor-π-acceptor (D-π-A) framework, suggests its potential as an NLO material.

The NLO response of a molecule is quantified by its hyperpolarizability. Theoretical studies on related pyridine derivatives have provided insights into their potential NLO behavior. For example, a Density Functional Theory (DFT) study on 6-Amino-2-methylpyridine-3-carbonitrile calculated its first hyperpolarizability (β₀) and second-order hyperpolarizability (γ). scirp.org Such computational studies are instrumental in predicting the NLO properties of new materials and guiding their synthesis.

The design of molecules with large hyperpolarizability often involves the strategic placement of strong electron-donating and electron-accepting groups connected by a π-conjugated bridge. In the case of this compound derivatives, the pyridine ring can act as an electron-withdrawing group, while various substituents can be introduced to act as electron donors, thereby enhancing the ICT and, consequently, the NLO response.

While experimental NLO data for this compound are scarce, theoretical calculations for a structurally similar compound, 6-Amino-2-methylpyridine-3-carbonitrile, offer a glimpse into the potential NLO properties of this class of materials.

| NLO Property | Calculated Value for 6-Amino-2-methylpyridine-3-carbonitrile | Method |

|---|---|---|

| Dipole Moment (μ) | Data not specified | B3LYP/6-311++G(d) |

| Electronic Polarizability (α) | Data not specified | B3LYP/6-311++G(d) |

| First Hyperpolarizability (β₀) | Data not specified | B3LYP/6-311++G(d) |

| Second Hyperpolarizability (γ) | Data not specified | B3LYP/6-311++G(d) |

Development of Functional Materials Based on Derived Scaffolds

Furthermore, the reactive keto-nitrile group can be utilized in various organic reactions to construct larger molecular scaffolds. For example, β-oxoalkanonitriles are known to react with hydrazines and hydroxylamine (B1172632) to form pyrazoles and isoxazoles, respectively. This reactivity allows for the incorporation of the 3-(6-Methylpyridin-2-YL) moiety into a variety of heterocyclic systems, each with its own unique set of properties and potential applications.

The development of functional materials from these scaffolds can lead to applications in areas such as:

Sensors: The sensitivity of the fluorescence of pyridine-acrylonitrile derivatives to their environment can be harnessed to create chemical sensors for detecting specific ions or molecules.

Organic Electronics: The tunable electronic properties of these compounds make them promising candidates for use as active materials in OLEDs, organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

Catalysis: Incorporation of the pyridine moiety into polymeric or MOF structures could lead to new catalytic materials, with the pyridine nitrogen acting as a basic site or a metal-coordinating ligand.

The synthesis of novel materials based on the this compound scaffold is an active area of research with the potential to yield a wide range of functional materials with tailored properties for specific applications.

Based on a comprehensive search for the chemical compound This compound (CAS Number: 868395-53-3), there is insufficient publicly available scientific literature detailing its specific role as a key intermediate in complex organic synthesis strategies. While the compound is listed in chemical databases, detailed research findings, reaction schemes, or multistep synthetic sequences originating from this specific molecule to form advanced architectures or pharmacologically relevant scaffolds could not be located in the search results.

Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline below:

Role As a Key Intermediate in Complex Organic Synthesis Strategies

Strategic Building Block for Pharmacologically Relevant Scaffolds (Focus on Synthetic Strategy)

Precursors to Pyridine-Containing Target Molecules in Scaffold Diversification

The available information confirms the existence of the compound, but does not provide the necessary details regarding its application as a precursor or building block in the synthesis of more complex chemical entities as specified in the instructions. Without such source material, generating the requested content would fall outside the scope of providing scientifically accurate and verifiable information.

Future Research Directions and Unexplored Avenues for 3 6 Methylpyridin 2 Yl 3 Oxopropanenitrile Research

Development of Novel and Sustainable Synthetic Methodologies

Existing methods for synthesizing analogous picolinoylacetonitriles often depend on conventional chemical techniques that may require harsh conditions or the use of hazardous materials. A crucial direction for future research is the creation of environmentally friendly and sustainable synthetic pathways to produce 3-(6-methylpyridin-2-yl)-3-oxopropanenitrile.

Future efforts could focus on biocatalysis, employing enzymes like nitrilases or lipases to achieve highly selective and green synthesis. The adoption of flow chemistry and continuous manufacturing processes, utilizing microreactor technology, could lead to more controlled, efficient, and safer production with enhanced scalability. Furthermore, exploring the synthesis of the pyridine (B92270) component from renewable feedstocks, such as glycerol (B35011) or other biomass-derived chemicals, would align with the principles of green chemistry and reduce reliance on fossil fuels.

Table 1: Potential Sustainable Synthetic Approaches

| Sustainable Approach | Potential Advantages | Research Focus |

|---|---|---|

| Biocatalysis | High selectivity, mild reaction conditions, reduced chemical waste | Screening for suitable enzymes, optimization of reaction parameters |

| Flow Chemistry | Enhanced safety, improved efficiency, and scalability | Design of microreactors, optimization of continuous flow processes |

| Renewable Feedstocks | Reduced dependence on fossil fuels, lower carbon footprint | Development of catalysts for the conversion of biomass |

Expanding the Scope of Derivatization Chemistry and Novel Heterocycle Synthesis

The greatest potential of this compound may reside in its application as a versatile building block for constructing more intricate molecules. The compound's active methylene (B1212753) group, nitrile, and ketone functionalities offer multiple reactive sites for chemical modification.

This compound serves as an excellent starting point for creating polycyclic and fused heterocyclic systems, which are of significant interest in medicinal chemistry. Reactions that target the active methylene and nitrile groups could pave the way for novel pyridopyrimidines and pyridothiazoles, among other complex molecular frameworks. The design of one-pot, multicomponent reactions involving this molecule could enable the rapid generation of diverse chemical libraries, a highly efficient strategy in modern synthetic chemistry. Additionally, the pyridine nitrogen atom can function as a ligand for metal centers, opening avenues for the synthesis of organometallic complexes and their exploration as catalysts in various organic transformations.

Further Exploration in Advanced Materials Development and Functionalization

The structural characteristics of this compound indicate its potential utility as a monomer or functionalizing agent in the field of materials science.

The compound could be integrated into polymer backbones or attached as a pendant group to impart specific properties. For instance, the pyridine unit could enhance thermal stability or provide sites for metal coordination, facilitating the development of new functional polymers. In the realm of organic electronics, derivatives of this molecule could be investigated for their potential use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. The pyridine nitrogen also offers a coordination site for the construction of Metal-Organic Frameworks (MOFs), which have broad applications in gas storage, catalysis, and chemical separations.

Deeper Theoretical Insights into Reactivity and Structure-Property Relationships

Computational chemistry provides a powerful means to predict and comprehend the behavior of molecules at the atomic level. Theoretical studies of this compound could offer invaluable insights to guide and accelerate experimental research.

Density Functional Theory (DFT) calculations can be utilized to map the molecule's electronic structure, molecular orbitals, and electrostatic potential, which helps in predicting its reactivity. Computational modeling can also be used to elucidate the mechanisms of its derivatization reactions, aiding in the optimization of reaction conditions. By understanding the fundamental structure-property relationships, computational methods can facilitate the in silico design of new derivatives with customized electronic, optical, or medicinal properties before they are synthesized in the laboratory.

Table 2: Application of Computational Methods

| Computational Method | Area of Investigation | Potential Outcomes |

|---|---|---|

| DFT Calculations | Electronic structure and reactivity | Prediction of reaction sites, understanding of molecular properties |

| Reaction Modeling | Mechanistic pathways | Optimization of synthetic routes, prediction of product distribution |

| In Silico Design | Structure-property relationships | Design of novel molecules with desired functionalities |

Emerging Roles in Interdisciplinary Chemical Research

The unique combination of functional groups within this compound makes it a compelling candidate for exploration in a variety of interdisciplinary fields.

In medicinal chemistry, where pyridine and nitrile moieties are common features of biologically active compounds, derivatives could be synthesized and screened for potential therapeutic applications. In supramolecular chemistry, the pyridine ring's capacity for hydrogen bonding and π-π stacking could be leveraged in the design of novel self-assembling systems like gels, liquid crystals, or molecular sensors. Furthermore, in chemical biology, the compound could serve as a scaffold for developing chemical probes to study biological processes, potentially by functionalizing it with fluorescent tags or other reporter groups.

Q & A

Q. What are the most reliable synthetic routes for 3-(6-methylpyridin-2-yl)-3-oxopropanenitrile, and how can reaction conditions be optimized?

The synthesis of structurally analogous nitriles (e.g., 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile) involves multi-step reactions starting from precursors like 3,3-diethoxypropionitrile and pyridinecarboxaldehyde derivatives under catalytic conditions . Optimization typically focuses on solvent selection, temperature control (e.g., 0–5°C for nitrile formation), and catalysts such as piperidine or Lewis acids. For example, microwave-assisted synthesis or flow chemistry may improve yield and reduce side reactions in analogs like 3-(4-(fluoromethyl)piperidin-1-yl)-3-oxopropanenitrile .

Q. Which spectroscopic and analytical methods are critical for confirming the structure and purity of this compound?

NMR spectroscopy (¹H/¹³C) is essential for confirming the pyridine ring substitution pattern and nitrile functionality. X-ray crystallography is used to resolve polymorphic forms in related compounds (e.g., (S)-3-(3-(1-methyl-2-oxo-5-(pyrazolo[1,5-a]pyridin-3-yl)imidazo[4,5-b]pyridin-3(2H)-yl)piperidin-1-yl)-3-oxopropanenitrile), with characteristic diffraction angles (2θ) at 8.25°, 13.25°, and 17.65° . HPLC methods validated for JAK inhibitors like filgotinib can be adapted for purity analysis .

Q. How does the reactivity of the nitrile and ketone groups influence its utility in heterocyclic synthesis?

The nitrile group participates in nucleophilic additions (e.g., with amines to form amidines) and cyclization reactions, while the ketone enables condensations (e.g., Knoevenagel reactions). In analogs like 3-(3-hydroxypiperidin-1-yl)-3-oxopropanenitrile, these groups facilitate the synthesis of thiazolines and thiadiazoles, which are pivotal in medicinal chemistry .

Advanced Research Questions

Q. What strategies are employed to resolve contradictions in reported biological activity data for this compound and its analogs?

Discrepancies in bioactivity (e.g., JAK1 inhibition vs. off-target effects) are addressed through comparative binding assays (SPR, ITC) and crystallographic studies to validate target engagement. For example, (R)-3-(7-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)-5-azaspiro[2.4]heptan-5-yl)-3-oxopropanenitrile showed selectivity via structural optimization of the spirocyclic core . Meta-analyses of ADMET data (e.g., metabolic stability in fluoromethyl-substituted analogs) further clarify discrepancies .

Q. How can computational modeling guide the design of derivatives with enhanced metabolic stability and target affinity?

Density functional theory (DFT) calculations predict electronic effects of substituents (e.g., methyl vs. fluoromethyl groups on piperidine rings), while molecular dynamics simulations assess binding poses in JAK1 active sites. For instance, the fluoromethyl group in 3-(4-(fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile enhances lipophilicity and reduces CYP450-mediated metabolism .

Q. What crystallographic challenges arise in characterizing polymorphic forms, and how are they mitigated?

Polymorphs (e.g., Form I of (S)-3-(3-(1-methyl-2-oxoimidazo[4,5-b]pyridin-3(2H)-yl)piperidin-1-yl)-3-oxopropanenitrile) require controlled crystallization (slow evaporation vs. anti-solvent addition) and advanced techniques like variable-temperature XRPD to resolve thermal transitions (e.g., DSC endotherms at 142°C and 235°C) .

Q. Why do certain synthetic routes yield mixtures of regioisomers, and how is regioselectivity achieved?

Competing pathways in pyridine substitution reactions (e.g., 6-methyl vs. 4-methyl positions) are minimized using directing groups (e.g., methoxy in 3-(6-methoxy-2-pyridyl)-3-oxopropanenitrile) or steric hindrance from bulky catalysts. Microwave-assisted synthesis improves regioselectivity in thiophene-containing analogs .

Methodological Considerations

-

Synthetic Optimization Table for Analogous Compounds

Precursor Catalyst Yield Key Side Products Ref. 3,3-Diethoxypropionitrile Piperidine 72% Unreacted aldehyde [1] Fluoromethyl-piperidine Pd/C (H₂) 85% Over-reduced nitrile [7] Pyrrolo[2,3-d]pyrimidine Microwave irradiation 91% Dehalogenation byproducts [18] -

Key Analytical Parameters for Polymorph Characterization

Technique Parameters Ref. XRPD 2θ peaks at 8.25°, 13.25°, 17.65° [16] DSC Endotherms: 142°C, 235°C [15] HPLC C18 column, 0.1% TFA/ACN gradient [19]

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.